1-(4-(4-Aminophenyl)furan-2-yl)ethanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-[4-(4-aminophenyl)furan-2-yl]ethanone |
InChI |
InChI=1S/C12H11NO2/c1-8(14)12-6-10(7-15-12)9-2-4-11(13)5-3-9/h2-7H,13H2,1H3 |
InChI Key |
IFVSHNBIVVSRCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CO1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 4 4 Aminophenyl Furan 2 Yl Ethanone
Strategies for Furan (B31954) Ring Construction and Functionalization.
The furan ring is a versatile aromatic heterocycle present in numerous natural products and pharmaceuticals. Its synthesis can be achieved through various classical and modern organic reactions, allowing for the introduction of diverse substituents.
Pauson–Khand Reaction in Furan Synthesis
The Pauson–Khand reaction is a powerful organometallic reaction that typically involves the [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, mediated by a metal carbonyl complex (most commonly dicobalt octacarbonyl), to form α,β-cyclopentenones. While it is a cornerstone of five-membered carbocyclic ring synthesis, its direct application for the synthesis of the furan ring is not a standard or widely reported transformation. The reaction's mechanism is fundamentally geared towards carbocycle formation. However, theoretical modifications and highly specialized substrates would be required to divert the reaction pathway towards an oxygen-containing heterocycle like furan, and this does not represent a conventional strategy for this class of compounds.
Furan Formation from α-Haloketones and via Aldol (B89426) Condensation
A classical and highly effective method for furan synthesis is the Feist-Bénary synthesis, which utilizes α-haloketones and β-dicarbonyl compounds. wikipedia.orgambeed.com This condensation reaction is typically catalyzed by a base, such as pyridine (B92270) or ammonia. wikipedia.org The mechanism proceeds through several key steps:
Enolate Formation: The base deprotonates the β-dicarbonyl compound to form an enolate.
Nucleophilic Substitution: The enolate acts as a nucleophile, attacking the α-haloketone and displacing the halide in an SN2 reaction.
Cyclization and Dehydration: The resulting 1,4-dicarbonyl intermediate (or a related species) undergoes an intramolecular cyclization followed by dehydration to yield the substituted furan ring. quimicaorganica.orgyoutube.comyoutube.com
The reaction is regioselective, often favoring 2,5-disubstitution. alfa-chemistry.com It is a versatile method for producing furans with carbonyl groups at the C-3 position. deepdyve.com
Aldol condensation reactions are also fundamental to the formation of furan rings, often by first constructing a 1,4-dicarbonyl precursor which can then cyclize via the Paal-Knorr synthesis. researchgate.netresearchgate.net The aldol reaction can be catalyzed by either acids or bases. osti.gov For instance, the stereoselective aldol reaction of 3-silyloxyfurans with aldehydes has been shown to produce aldol products in high yields, which can then be cyclized to form bicyclic systems, demonstrating the utility of aldol chemistry in manipulating furan precursors. acs.org
Table 1: Comparison of Classical Furan Synthesis Methods
| Method | Key Reactants | Typical Catalyst | Key Intermediate | Primary Advantage |
|---|---|---|---|---|
| Feist-Bénary Synthesis | α-Haloketone, β-Dicarbonyl Compound | Base (e.g., Pyridine, Ammonia) wikipedia.org | Substituted 1,4-dicarbonyl | Versatile for substituted furans. ambeed.com |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound | Acid (e.g., TiCl4) researchgate.net | Protonated dicarbonyl | High-yielding from pre-formed precursors. |
| Aldol-Based Routes | Aldehydes, Ketones | Acid or Base osti.gov | Aldol adduct, 1,4-dicarbonyl | Builds the necessary carbon backbone. acs.org |
Dehydration of Monosaccharides to Furan Derivatives
A prominent green chemistry approach for generating functionalized furans involves the acid-catalyzed dehydration of monosaccharides derived from biomass. rsc.org Hexose sugars like fructose (B13574) and glucose are converted to 5-hydroxymethylfurfural (B1680220) (HMF), while pentose (B10789219) sugars like xylose yield furfural (B47365). researchgate.netresearchgate.netrsc.org
The reaction is typically performed in water or biphasic solvent systems to improve HMF selectivity by continuously extracting it from the reactive aqueous phase. rsc.org A wide variety of solid acid catalysts have been investigated to facilitate this conversion, including zeolites, ion-exchange resins, and metal oxides, with the goal of improving yields and catalyst recyclability. mdpi.comnih.gov The nature and strength of the acid sites (Brønsted vs. Lewis) play a critical role in the selectivity towards HMF versus the formation of byproducts like levulinic acid and humins. nih.gov
Table 2: Catalytic Dehydration of Fructose to 5-Hydroxymethylfurfural (HMF)
| Catalyst | Solvent System | Temperature (°C) | Fructose Conversion (%) | HMF Selectivity/Yield (%) | Reference |
|---|---|---|---|---|---|
| TiO2-SO3H | Water | 140 | - | 78% (Selectivity) | nih.gov |
| Nb2O5 | Water | 180 | 94 | 85% (Yield) | mdpi.com |
| Cation Exchange Resin | Acetone-Water | 150 (Microwave) | 94 | 73.4% (Yield) | rsc.org |
| HCl (Mineral Acid) | Water-DMSO/MIBK-2-butanol | 170 (443 K) | High | 89% (Selectivity) | researchgate.netrsc.org |
| H-BEA Zeolite | Water | 234 | - | 52% (Yield) | rsc.org |
Multicomponent Reaction Approaches for Furan Systems
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a complex product, incorporating most or all of the atoms from the starting materials. nih.govtubitak.gov.tr This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity compared to traditional multi-step syntheses. nih.govresearchgate.net
Several MCRs have been developed for the synthesis of highly functionalized furan derivatives. researchgate.netmdpi.com For example, a one-pot reaction between arylglyoxals, acetylacetone, and a phenol (B47542) derivative can produce complex furan structures in excellent yields under mild, catalyst-free conditions. nih.gov These reactions allow for the rapid generation of molecular diversity and the construction of pharmacologically relevant scaffolds in a single synthetic step. tubitak.gov.tr The ability to simultaneously form multiple bonds and introduce several points of diversity makes MCRs a powerful tool in modern organic synthesis. researchgate.netacs.org
Synthesis of Aminophenyl-Substituted Ketone Precursors
The aminophenyl-substituted ketone moiety is a critical building block for the target molecule. Its preparation involves standard, yet important, organic transformations.
Preparation of 1-(4-Aminophenyl)ethanone and Related Structures
The most common and direct method for synthesizing 1-(4-aminophenyl)ethanone is the selective reduction of the nitro group of 1-(4-nitrophenyl)ethanone (4-nitroacetophenone). guidechem.com This transformation can be achieved using various catalytic hydrogenation systems.
Ruthenium catalysts supported on titanium dioxide (Ru/TiO₂) have shown excellent performance, allowing for the complete reduction of 4-nitroacetophenone to 4-aminoacetophenone at room temperature and atmospheric hydrogen pressure. rsc.org The crystal phase of the TiO₂ support (anatase vs. rutile) can influence the reaction pathway and the formation of intermediates. rsc.orgrsc.org Parallel reaction screening has been used to optimize conditions, employing catalysts like palladium on carbon (Pd/C) or palladium on calcium carbonate, to achieve high yields of the desired aniline-ketone. acs.org
Table 3: Catalytic Hydrogenation of 4-Nitroacetophenone
| Catalyst | Conditions | Conversion (%) | Selectivity to 4-Aminoacetophenone (%) | Reference |
|---|---|---|---|---|
| 2.7 wt% Ru/TiO2 (Anatase) | H2 (1 atm), 55 °C, 2 h | 99.9 | 99.9 | rsc.org |
| 2.7 wt% Ru/TiO2 (Rutile) | H2 (1 atm), 55 °C | 99 | 83.5 | rsc.org |
| 5% Pd/CaCO3 (lead poisoned) | H2 (50 psi), Ethanol (B145695), 30 °C, 22 h | >99 | 85 (in situ yield) | acs.org |
| Pd Nanoparticles in Glycerol | H2 (3 bar), 100 °C, 2 h | - | 95 (isolated yield) | chemicalbook.com |
An alternative route is the Fries rearrangement, a reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.orgorganic-chemistry.org For instance, acetanilide (B955) can undergo a photo-Fries rearrangement, which involves the homolytic cleavage of the C-N bond to yield a radical pair that recombines to form ortho- and para-aminoacetophenone. rsc.orgresearchgate.net While synthetically useful, yields for the photochemical variant can be low. wikipedia.org The conventional Lewis-acid-catalyzed Fries rearrangement provides a more direct route to the hydroxy aryl ketone, which would then require subsequent steps to install the amino group. organic-chemistry.org
Acetylation and Condensation Reactions for Substituted Phenyl Ethanones
The construction of the target molecule relies on key precursors, often derived from acetylation and condensation reactions. The acetyl group on the furan ring, for instance, can be introduced via Friedel-Crafts acetylation of a furan intermediate, or it can be part of one of the initial building blocks, such as 2-acetylfuran (B1664036). researchgate.net
Condensation reactions are pivotal for elongating carbon chains and preparing precursors for cyclization. The reaction of 2-acetylfuran with various aldehydes is a common strategy to produce α,β-unsaturated ketones, which are versatile intermediates. researchgate.net For example, the condensation of 2-acetylfuran with an appropriately substituted aldehyde can furnish a chalcone-like structure, which can then undergo further transformations to yield the desired substituted furan framework. researchgate.net These initial steps are fundamental in creating the necessary carbon skeleton before the main cyclization and coupling reactions take place.
Coupling and Assembly Reactions to Form the Target Compound Framework
The assembly of the 2,4-disubstituted furan core of 1-(4-(4-aminophenyl)furan-2-yl)ethanone is the most critical phase of the synthesis, involving sophisticated cyclization and coupling strategies.
The Claisen-Schmidt condensation reaction is a reliable method for synthesizing chalcones (α,β-unsaturated ketones) by reacting an aromatic ketone with an aromatic aldehyde in the presence of a base. researchgate.netscispace.com These chalcones are not only bioactive compounds themselves but also crucial intermediates in the synthesis of various heterocyclic systems, including furans. researchgate.netnih.gov
In a potential pathway towards the target compound, a chalcone (B49325) intermediate could be synthesized and subsequently converted into the 2,4-disubstituted furan ring. For instance, reacting 2-acetyl-1-methylpyrrole (B1200348) with aryl-furfural has been used to create pyrrole-based chalcone derivatives. nih.gov A similar strategy could involve the condensation of 2-acetylfuran with a protected 4-aminobenzaldehyde (B1209532) derivative. The reaction is typically carried out in a solvent like ethanol or methanol (B129727) with a base such as sodium hydroxide (B78521) or potassium hydroxide. nih.govnih.gov
Table 1: Representative Conditions for Claisen-Schmidt Condensation
| Reactants | Base | Solvent | Conditions | Yield Range | Source |
| Acetophenone, Benzaldehyde | NaOH | Aqueous Alkali | - | - | scispace.com |
| Ethanone (B97240) derivative, Aromatic aldehyde | KOH (aq) | Ethanol | Stirred at room temp., kept overnight in refrigerator | - | nih.gov |
| Acetophenone, Benzaldehyde | NaOH / KOH | Methanol / Ethanol | Stirred at room temp. for ~2 days | Moderate | researchgate.netnih.gov |
| Benzaldehyde, Acetophenone | - | Micellar Medium (CTAB or Tween 80) | 24 hours at room temperature | Good to Very Good | nih.gov |
Palladium-catalyzed reactions are powerful tools for constructing complex furan rings with high efficiency and selectivity. rsc.org These methods often involve the cyclization of functionalized alkynes or alkenes.
One prominent strategy is the palladium-catalyzed 5-exo-dig cyclization/etherification cascade. This reaction has been successfully used to synthesize polysubstituted furans from N-propargyl arylamines that contain a 1,3-dicarbonyl side chain. rsc.org The mechanism involves the intramolecular nucleophilic attack of a ketonic oxygen onto a palladium-coordinated alkyne. acs.org This approach allows for the formation of highly substituted furans under mild conditions with excellent functional group compatibility. rsc.org
Another approach involves the palladium-catalyzed annulation of alkyl 3-oxo-6-heptynoates with aryl iodides. acs.org This reaction proceeds through the generation of a σ-arylpalladium complex, which promotes the cyclization via nucleophilic attack of the ketone's oxygen onto the triple bond, followed by base-catalyzed isomerization to form the aromatic furan ring. acs.org The choice of palladium catalyst is crucial for optimizing reaction yield and time. mdpi.com
Table 2: Comparison of Palladium Catalysts for Furan Synthesis
| Catalyst | Temperature | Time | Yield | Source |
| PdCl₂(CH₃CN)₂ | 80 °C | 2 h | 94% | mdpi.com |
| Pd(OAc)₂ | 80 °C | 6 h | 80% | mdpi.com |
| Pd(acac)₂ | 80 °C | 6 h | 63% | mdpi.com |
| Pd(PPh₃)₄ | 60 °C | 5 h | 66% | acs.org |
Brønsted acid catalysis, particularly using phosphoric acid, offers an alternative route for furan synthesis through cascade reactions. A notable example is the phosphoric acid-catalyzed regioselective cascade cyclization/amination of para-quinone methides with β-ketodinitriles, which produces trisubstituted furans in high yields (64–95%). researchgate.net This method is praised for its high atomic economy and alignment with green chemistry principles. researchgate.net
While some phosphoric acid-catalyzed reactions lead to tetrahydrofurans, the underlying principle of orchestrating a cascade of bond-forming events is applicable. scilit.comdntb.gov.ua For instance, chiral phosphoric acids have been used to catalyze asymmetric Prins cyclizations, demonstrating their ability to control complex transformations to build heterocyclic cores. nih.gov In the context of synthesizing this compound, a phosphoric acid-catalyzed approach could potentially construct the furan ring while simultaneously installing the aminophenyl moiety, representing a highly efficient synthetic strategy. researchgate.net
Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry emphasizes the use of environmentally benign methods to reduce waste and energy consumption. Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds like furans.
Ultrasonic irradiation and solvent-free grinding are effective green techniques that can significantly enhance reaction rates and yields. Compared to conventional heating methods, ultrasound-assisted synthesis offers several advantages, including shorter reaction times, milder conditions, and often higher product purity. nih.govresearchgate.netscilit.com These benefits stem from the phenomenon of acoustic cavitation, which generates localized high-pressure and high-temperature spots, accelerating chemical reactions.
The synthesis of furan-containing heterocycles has been successfully achieved using ultrasonic irradiation, employing green catalysts and solvents at room temperature, resulting in excellent yields. sciforum.net Similarly, grinding reactants together in the absence of a solvent provides a solvent-free method that reduces waste and can lead to high-yield chemical transformations. nih.gov
Table 3: Comparison of Conventional vs. Ultrasonic Methods for Synthesis
| Method | Reaction Time | Yield (%) | Key Advantages | Source |
| Conventional Heating | Several hours (e.g., 5-8 h) | 60 - 85 | Standard laboratory procedure | researchgate.net |
| Ultrasonic Irradiation | Several minutes (e.g., 15-60 min) | 90 - 95 | Shorter time, higher yield, milder conditions, high purity | nih.govresearchgate.net |
| Grinding Method | - | - | Environmental friendliness, solvent-free | nih.gov |
Exploration of Alternative and Sustainable Reaction Media
The global shift towards green chemistry has catalyzed research into environmentally benign synthetic routes for producing complex organic molecules such as this compound. Conventional synthetic methods frequently employ volatile, and often hazardous, organic solvents. Consequently, the investigation of greener, more sustainable reaction media is paramount to minimize environmental impact, enhance operational safety, and potentially boost reaction efficiencies.
Aqueous Media in Cross-Coupling Reactions
A pivotal step in the synthesis of this compound involves the carbon-carbon bond formation between the furan and phenyl moieties, a transformation commonly achieved via cross-coupling reactions like the Suzuki-Miyaura coupling. Encouragingly, scientific research has validated the use of aqueous systems for such reactions. For example, the Suzuki cross-coupling of 2-(4-bromophenyl)benzofuran (B12281498) with a range of arylboronic acids has been effectively carried out in an ethanol/water mixture. mdpi.comdntb.gov.ua This reaction proceeds efficiently with a palladium(II) complex as the catalyst and potassium carbonate as the base. mdpi.comdntb.gov.ua The adoption of water as a primary solvent is highly advantageous due to its non-toxic, non-flammable, and low-cost profile, which can also streamline the product isolation process.
Green Solvents for Nickel-Catalyzed Couplings
As a more economical alternative to palladium, nickel-catalyzed cross-coupling reactions have garnered significant attention. Crucially, these reactions have proven effective in sustainable solvents. For instance, 2-methyltetrahydrofuran (B130290) (2-Me-THF), a bio-derived solvent, and tert-amyl alcohol have been successfully utilized in the nickel-catalyzed Suzuki-Miyaura coupling of aryl halides with aryl boronic acids. acs.orgnih.govnih.gov These solvents are classified as "greener" alternatives owing to their reduced toxicity and more favorable environmental footprint when compared to traditional solvents like dioxane or toluene. The successful application of these solvents in the coupling of heterocyclic substrates underscores their potential for the synthesis of this compound. nih.gov
Solvent-Free and Acid-Catalyzed Furan Synthesis
The formation of the core furan ring can also be accomplished through more sustainable methodologies. The Paal-Knorr synthesis, a classic method for converting a 1,4-dicarbonyl compound into a furan, can be adapted to run under solvent-free conditions or with the use of recyclable acid catalysts. wikipedia.orgresearchgate.netresearchgate.netorganic-chemistry.org In one such approach, phosphoric acid serves as both the catalyst and the reaction medium for the cyclization of 1,4-dicarbonyls to produce arylfurans, thereby providing an organic-solvent-free pathway. researchgate.net Furthermore, the development of microwave-assisted Paal-Knorr reactions offers a means to drastically cut down on reaction times and energy usage. organic-chemistry.org
Deep Eutectic Solvents (DESs) and Other Novel Media
Deep eutectic solvents (DESs) represent a promising class of green reaction media. These solvents are typically formed from a mixture of a hydrogen bond donor and a hydrogen bond acceptor, such as choline (B1196258) chloride and urea, and are characterized by their biodegradability, low toxicity, and cost-effectiveness. While direct applications of DESs in the synthesis of this compound have not been extensively documented, their successful implementation in a wide array of other organic reactions, including the synthesis of various heterocyclic compounds, points to their significant potential. uliege.be In a similar vein, the field of chemobiocatalysis, which integrates chemical and biological catalysts, is being actively explored for the synthesis of furan-containing molecules from biomass, heralding a new frontier for sustainable chemical production. nih.gov
The table below provides a summary of research findings on the application of alternative and sustainable reaction media for synthetic transformations analogous to those required for the synthesis of this compound.
| Reaction Type | Substrates | Reaction Medium | Catalyst/Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Suzuki Cross-Coupling | 2-(4-Bromophenyl)benzofuran and Arylboronic Acids | EtOH/H2O | Pd(II) complex, K2CO3 | 80 °C, 4 h | Good to excellent | mdpi.comdntb.gov.ua |
| Suzuki-Miyaura Coupling | Aryl Halides and Aryl Boronic Acids | 2-Me-THF or tert-Amyl Alcohol | NiCl2(PCy3)2 | - | Useful to excellent | acs.orgnih.govnih.gov |
| Paal-Knorr Furan Synthesis | 1,4-Dicarbonyl Compounds | Phosphoric Acid (solvent-free) | Phosphoric Acid | - | Broad range of yields | researchgate.net |
| Friedel-Crafts Acylation | Furan and Acetic Anhydride | - | Zinc Chloride | 20-110 °C, 3-5 h | Up to 92.7% | google.com |
Table of Compounds
| Compound Name |
|---|
| This compound |
| 2-(4-Bromophenyl)benzofuran |
| Arylboronic Acid |
| Ethanol |
| Water |
| Palladium(II) |
| Potassium carbonate |
| 2-Methyltetrahydrofuran (2-Me-THF) |
| tert-Amyl alcohol |
| Aryl Halide |
| Nickel |
| Dioxane |
| Toluene |
| 1,4-Dicarbonyl |
| Phosphoric acid |
| Choline chloride |
| Urea |
| Furan |
| Acetic Anhydride |
| Zinc Chloride |
Mechanistic and Mechanistic Studies on Reactions Involving 1 4 4 Aminophenyl Furan 2 Yl Ethanone and Its Precursors
Reaction Pathway Elucidation and Intermediate Identification
The formation of the 2,4-disubstituted furan (B31954) core likely proceeds through the construction of a furan ring from acyclic precursors. Several plausible pathways, such as modifications of the Paal-Knorr synthesis, the Feist-Bénary synthesis, or metal-catalyzed cyclizations, can be considered.
One of the most classical routes to furans is the Paal-Knorr synthesis , which involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. numberanalytics.com For the target molecule, this would require a precursor such as 1-(4-(4-aminophenyl)-1,4-dioxobutan-2-yl)ethanone. The reaction mechanism involves the protonation of one carbonyl group, followed by nucleophilic attack from the enol or enolate of the second carbonyl group to form a five-membered cyclic hemiacetal (a dihydrofuranol intermediate). Subsequent acid-catalyzed dehydration of this intermediate leads to the formation of the stable aromatic furan ring.
Gold-catalyzed synthesis represents a modern and highly effective method for accessing 2,4-disubstituted furans. thieme-connect.com A general approach involves the reaction between terminal alkynes and carbonyl-stabilized ylides. thieme-connect.com This pathway is significant as it constitutes a formal [3+2]-cycloaddition. The catalytic cycle is believed to initiate with the formation of a gold carbene intermediate from the ylide. thieme-connect.com Intramolecular attack of the carbonyl oxygen onto this pendant gold carbene, followed by the expulsion of the gold(I) catalyst, completes the cycle and generates the 2,4-disubstituted furan product. thieme-connect.com
Palladium-catalyzed reactions also offer a versatile pathway. A sequential phosphine-palladium catalysis involving a Michael-Heck reaction sequence can be employed. nih.gov This process may start with a Michael addition of an alcohol to an activated alkyne, followed by a Heck cyclization and aromatization to yield the furan. nih.gov The key intermediate in the Heck portion of the cycle is a dihydrofuran palladium complex, which undergoes β-hydride elimination to generate a furan-2(5H)-ylidene intermediate that spontaneously aromatizes. nih.gov
A plausible reaction pathway for a palladium-catalyzed synthesis is outlined below:
Oxidative Addition: A Pd(0) complex adds to a vinyl or aryl halide/triflate precursor.
Carbopalladation: The resulting organopalladium(II) complex undergoes syn-carbopalladation across an alkyne.
Cyclization/Intermediate Formation: The molecule cyclizes to form a dihydrofuran intermediate. nih.gov
β-Hydride Elimination: This step leads to a furan-2(5H)-ylidene intermediate. nih.gov
Aromatization: The intermediate spontaneously aromatizes to the stable furan product. nih.gov
Regioselectivity and Stereoselectivity in Reaction Outcomes
Regioselectivity is a critical consideration in the synthesis of unsymmetrically substituted furans like 1-(4-(4-aminophenyl)furan-2-yl)ethanone. The choice of synthetic route and reaction conditions determines the final substitution pattern.
In the Feist-Bénary synthesis , which involves the reaction of α-halo ketones with β-dicarbonyl compounds, the reaction can lead to different furan isomers. deepdyve.com The regiochemical outcome can be influenced by whether the reaction proceeds through a direct SN2 attack followed by cyclization or via an epoxide intermediate.
For metal-catalyzed reactions, regioselectivity is often dictated by the electronic and steric properties of the substrates and the catalyst system. In gold-catalyzed syntheses from alkynes and ylides, excellent regioselectivity for the 2,4-disubstituted product can be achieved. thieme-connect.com Similarly, cobalt-based metalloradical catalysis has been shown to produce 2,3,5-trisubstituted furans with complete regioselectivity, highlighting the power of catalyst control. nih.gov In Diels-Alder reactions involving substituted furans, the regioselectivity is governed by the electronic nature of the substituents on both the furan (diene) and the dienophile. nih.gov Electron-donating groups on the furan ring generally favor the formation of the more sterically hindered product, while electron-withdrawing groups favor the opposite regioisomer. nih.gov
Stereoselectivity primarily relates to reactions where new chiral centers are formed. While the final aromatic furan ring of this compound is planar, the stereochemistry of precursors or subsequent reactions is important. For instance, the synthesis of tetrahydrofurans, which are saturated analogues, heavily relies on stereoselective methods to control the relative configuration of substituents on the ring. nih.gov In the context of furan synthesis, the Diels-Alder reaction is highly stereoselective, typically following the endo rule due to favorable secondary orbital interactions. numberanalytics.com In the palladium-catalyzed Michael-Heck reaction, the β-hydride elimination step is stereospecific (syn-elimination), which can influence the geometry of intermediates leading to the final product. nih.gov
Role of Catalysts and Ligands in Reaction Mechanisms
Catalysts and their associated ligands are pivotal in modern furan synthesis, enabling high efficiency, selectivity, and functional group tolerance.
Catalysts:
Palladium Catalysts: Pd(OAc)₂, Pd(0) complexes, and K₂PdI₄ are widely used. nih.govacs.org They are central to cross-coupling and cyclization reactions, such as Suzuki, Heck, and Sonogashira couplings, which can be adapted to construct the furan ring or append its substituents. nih.govresearchgate.net For example, palladium catalysts facilitate the cycloisomerization of enynols to form furans. acs.org
Gold Catalysts: Gold(I) catalysts, such as [(Ph₃P)AuNTf₂], are particularly effective for the [3+2] cycloaddition of ylides and alkynes to form 2,4-disubstituted furans. thieme-connect.com Gold's high affinity for alkynes (alkynophilicity) allows it to act as a soft Lewis acid to activate the alkyne for nucleophilic attack.
Cobalt Catalysts: Co(II) complexes with porphyrin-based ligands can catalyze the regioselective synthesis of multisubstituted furans through metalloradical cyclization pathways. nih.gov
Acid/Base Catalysts: Protic acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., AlCl₃) are essential in classical methods like the Paal-Knorr synthesis to catalyze the cyclization and dehydration steps. nsf.govsemanticscholar.orgyoutube.com
Ligands: Ligands are crucial for modulating the steric and electronic properties of the metal center, thereby controlling reactivity and selectivity. rsc.org
Phosphine (B1218219) Ligands: These are ubiquitous in palladium and gold catalysis. In palladium catalysis, bulky, electron-rich phosphines like 2-(dicyclohexylphosphino)biphenyl (B1301957) or tri-tert-butylphosphine (B79228) (P(t-Bu)₃) are effective for challenging cross-coupling reactions, including those with aryl chlorides. nih.govnih.govacs.org The ligand influences the rate of oxidative addition and reductive elimination. In some sequential reactions, the phosphine can act first as an organocatalyst for a Michael addition and then as a ligand for a subsequent palladium-catalyzed Heck reaction. nih.gov
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form robust bonds with metal centers, often leading to highly stable and active catalysts for cross-coupling reactions. rsc.org
Bidentate Ligands: Ligands like 1,1′-bis(diphenylphosphino)ferrocene (dppf) can stabilize the metal center and influence the reaction's regiochemical outcome. rsc.org
The table below summarizes representative catalyst-ligand systems used in the synthesis of substituted furans.
| Catalyst System | Ligand(s) | Reaction Type | Selectivity Outcome | Ref. |
| Pd(OAc)₂ | P(t-Bu)₃, P(Cy)₃ | Michael-Heck Cyclization | High yield for various substituted furans | nih.gov |
| [(Ph₃P)AuNTf₂] | Triphenylphosphine | [3+2] Cycloaddition | High regioselectivity for 2,4-disubstitution | thieme-connect.com |
| Pd(OAc)₂ | 2-(Dicyclohexylphosphino)biphenyl | Direct Arylation | Effective for coupling furans with aryl chlorides | nih.govacs.org |
| [Co(P1)] (Porphyrin) | Porphyrin | Metalloradical Cyclization | Complete regioselectivity for trisubstituted furans | nih.gov |
| [(AuCl)₂(μ-dppf)] | dppf | Furan Synthesis | Formation of 2,5- or 2,4-disubstituted furans | rsc.org |
Kinetic and Thermodynamic Considerations in Compound Formation
The formation of the furan ring is a thermodynamically favorable process, driven by the creation of a stable aromatic system. nih.goviitg.ac.in However, the pathway to this stable product is governed by both kinetic and thermodynamic factors.
Kinetics: The rates of furan formation are highly dependent on factors such as temperature, concentration of reactants, catalyst efficiency, and the solvent used. Kinetic studies on furan formation, often conducted in the context of food chemistry during thermal processing, show that the reaction rate constant typically follows the Arrhenius equation, increasing with temperature. nih.govnih.gov The activation energy (Ea) for furan formation can be determined from this relationship. For example, in some systems, the presence of a catalyst like ferric chloride was found to significantly decrease the activation energy for furan formation steps. nih.gov
Reaction mechanisms can also exhibit complex kinetics. The conversion of aldoses to functionalized furans, for example, has been observed to follow biexponential kinetics, suggesting multiple parallel or sequential pathways contributing to product formation. mdpi.com In catalyst-driven reactions, the rate-limiting step can be any part of the catalytic cycle, such as oxidative addition, carbene formation, or reductive elimination. Identifying this step is crucial for optimizing the reaction. For instance, in some palladium-catalyzed couplings, oxidative addition to less reactive bonds like C-Cl is often rate-limiting. nih.gov The choice between kinetic and thermodynamic control can determine the product ratio of isomers, a principle often exploited in organic synthesis. iitg.ac.in
Advanced Analytical and Spectroscopic Characterization of 1 4 4 Aminophenyl Furan 2 Yl Ethanone and Its Derivatives
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum displays absorption bands corresponding to specific functional groups present in the molecule. Although a dedicated FT-IR spectrum for 1-(4-(4-Aminophenyl)furan-2-yl)ethanone is not widely published, a comprehensive analysis can be conducted by examining its constituent parts and data from closely related compounds, such as (2E)-1-(4-aminophenyl)-3-(furan-2-yl)prop-2-en-1-one.
The key functional groups in this compound are the primary amine (-NH₂), the carbonyl group (C=O) of the ketone, the furan (B31954) ring, and the substituted benzene ring. The expected characteristic vibrational frequencies are:
N-H Stretching: The primary amine group is expected to show two distinct bands in the region of 3300-3500 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.
C=O Stretching: The acetyl group's carbonyl stretch is a strong, sharp band typically found in the 1660-1685 cm⁻¹ range for aryl ketones. Its exact position is influenced by conjugation with the furan ring.
Aromatic C=C Stretching: Both the furan and benzene rings will exhibit C=C stretching vibrations, typically appearing in the 1450-1600 cm⁻¹ region.
C-N Stretching: The stretching vibration of the aryl C-N bond is expected in the 1250-1360 cm⁻¹ range.
Furan Ring Vibrations: The furan moiety has characteristic ring stretching and breathing vibrations, including a notable C-O-C stretch typically observed around 1000-1250 cm⁻¹.
C-H Bending: Out-of-plane (OOP) bending vibrations for the substituted aromatic rings provide information about the substitution pattern. For the 1,4-disubstituted benzene ring, a strong band is expected between 800-850 cm⁻¹.
The table below summarizes significant FT-IR peaks observed for the structurally similar compound (2E)-1-(4-aminophenyl)-3-(furan-2-yl)prop-2-en-1-one monohydrate, which provides a reliable reference for this compound. researchgate.net
| Wave Number (cm⁻¹) | Intensity | Vibrational Assignment |
| 3477 | Strong | N-H Asymmetric Stretching |
| 3371 | Strong | N-H Symmetric Stretching |
| 3109 | Medium | Aromatic C-H Stretching |
| 1630 | Very Strong | C=O Carbonyl Stretching |
| 1591 | Very Strong | Aromatic C=C Stretching / NH₂ Scissoring |
| 1512 | Strong | Aromatic C=C Stretching |
| 1335 | Medium | C-N Stretching |
| 1178 | Strong | C-O-C Asymmetric Stretching of Furan |
| 831 | Strong | p-substituted Phenyl C-H Out-of-Plane Bending |
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. Vibrations that result in a change in molecular polarizability are Raman active. Non-polar bonds and symmetric vibrations tend to produce strong signals in Raman spectra.
For this compound, the following features are expected to be prominent in its FT-Raman spectrum:
Aromatic Ring Vibrations: The symmetric "ring breathing" modes of both the furan and benzene rings are typically strong and characteristic.
C=C Stretching: The stretching vibrations of the double bonds in the aromatic systems will be clearly visible.
C=O Stretching: The carbonyl stretch, while strong in the IR, is also observable in the Raman spectrum.
Methyl Group Vibrations: The symmetric C-H stretching and bending vibrations of the acetyl methyl group are expected to be present.
Analysis of the related chalcone (B49325), (2E)-1-(4-aminophenyl)-3-(furan-2-yl)prop-2-en-1-one monohydrate, reveals key Raman shifts that can be extrapolated to the target compound. researchgate.net
| Wave Number (cm⁻¹) | Intensity | Vibrational Assignment |
| 3072 | Medium | Aromatic C-H Stretching |
| 1607 | Very Strong | Aromatic C=C Stretching |
| 1587 | Very Strong | Aromatic Ring Breathing |
| 1450 | Strong | Furan Ring Stretching |
| 1177 | Strong | Aromatic C-H In-Plane Bending |
| 833 | Medium | p-substituted Phenyl Ring Breathing |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. For this compound, the spectrum can be divided into several distinct regions:
Amine Protons (-NH₂): A broad singlet is expected for the two amine protons. Its chemical shift can vary depending on the solvent and concentration but typically appears in the 3.5-4.5 ppm range.
Aromatic Protons (Phenyl Ring): The 1,4-disubstituted (para) benzene ring gives rise to a characteristic pattern. The two protons ortho to the amine group (H-a) and the two protons ortho to the furan ring (H-b) will each appear as a doublet due to coupling with their neighbors. This typically forms an AA'BB' system, which often simplifies to two distinct doublets. Protons H-a are expected around 6.6-6.8 ppm, while protons H-b, being closer to the electron-withdrawing furan ring, would be further downfield, around 7.5-7.7 ppm.
Aromatic Protons (Furan Ring): The 2,4-disubstituted furan ring contains two protons. The proton at the 5-position (H-5) will be a doublet, and the proton at the 3-position (H-3) will also be a doublet, due to mutual coupling. Their chemical shifts are anticipated in the range of 6.5-7.5 ppm.
Methyl Protons (-CH₃): The three protons of the acetyl methyl group will appear as a sharp singlet, typically in the 2.4-2.6 ppm region.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -NH₂ | 3.5 - 4.5 | broad singlet |
| Phenyl H (ortho to NH₂) | 6.6 - 6.8 | doublet |
| Phenyl H (ortho to Furan) | 7.5 - 7.7 | doublet |
| Furan H-3 | 6.5 - 7.0 | doublet |
| Furan H-5 | 7.0 - 7.5 | doublet |
| Acetyl -CH₃ | 2.4 - 2.6 | singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.
For this compound, the following signals are expected:
Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded and will appear far downfield, typically above 190 ppm.
Aromatic Carbons: The molecule contains ten aromatic carbons (four in the furan ring and six in the phenyl ring). Their signals will appear in the 105-155 ppm range. The carbons attached to heteroatoms (oxygen and nitrogen) or the carbonyl group will be the most downfield in this region.
Methyl Carbon (-CH₃): The acetyl methyl carbon is the most shielded and will appear far upfield, typically between 25-30 ppm.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | > 190 |
| Furan C-2 (C-C=O) | 150 - 155 |
| Furan C-4 (C-Phenyl) | 145 - 150 |
| Phenyl C (C-N) | 145 - 150 |
| Aromatic C-H & C-C | 105 - 135 |
| Acetyl -CH₃ | 25 - 30 |
Advanced Two-Dimensional (2D) NMR Techniques
While 1D NMR spectra provide fundamental information, 2D NMR techniques are essential for definitive structural confirmation by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling relationships between protons. For instance, it would show correlations between the adjacent protons on the phenyl ring and between the two protons on the furan ring, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. It would definitively link the proton signals of the phenyl, furan, and methyl groups to their corresponding carbon signals in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. For example, an HMBC experiment would show a correlation from the methyl protons to the carbonyl carbon, and from the furan proton at H-3 to the carbonyl carbon, confirming the position of the acetyl group. It would also show correlations between the furan proton at H-5 and the carbons of the phenyl ring, confirming the link between the two aromatic systems.
These advanced techniques, used in combination, would allow for the complete and unambiguous assignment of all proton and carbon signals, solidifying the structural characterization of this compound.
Mass Spectrometry
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of this compound and its derivatives. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting fragments, detailed structural information can be obtained. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the volatility and thermal stability of the specific derivative being analyzed.
GC-MS/MS is a powerful technique for the analysis of volatile and thermally stable furan derivatives. mdpi.comresearchgate.net The chromatographic separation is typically achieved using a capillary column, such as a HP-5MS, which separates compounds based on their boiling points and interactions with the stationary phase. mdpi.com Following separation, the compound is ionized, most commonly by electron impact (EI), which induces fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint.
For this compound (Molecular Weight: 201.22 g/mol ), the mass spectrum would be expected to show a distinct molecular ion peak ([M]⁺) at m/z 201. The fragmentation pattern would likely involve characteristic losses of functional groups. The primary fragmentations are anticipated to be the alpha-cleavage of the acetyl group. Key expected fragmentation pathways include:
Loss of a methyl radical (•CH₃): This would result in a significant fragment ion at m/z 186 ([M-15]⁺).
Loss of a ketene (CH₂=C=O): A McLafferty rearrangement is possible if a gamma-hydrogen is available, though less likely for this specific structure.
Loss of the entire acetyl group (•COCH₃): This cleavage would produce a stable ion at m/z 158 ([M-43]⁺), corresponding to the 4-(4-aminophenyl)furan cation.
Cleavage of the C-N bond: Fragmentation of the aminophenyl group could also occur.
Furan ring fragmentation: The furan ring itself can break apart, although this often requires higher energy. ed.ac.uk
The use of tandem mass spectrometry (MS/MS), particularly with a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, enhances selectivity and sensitivity for quantitative analysis. uzh.ch
Table 1: Predicted GC-MS Fragmentation Data for this compound
| m/z Value | Proposed Fragment Ion | Formula of Fragment | Notes |
| 201 | Molecular Ion ([M]⁺) | [C₁₂H₁₁NO₂]⁺ | The parent ion. |
| 186 | [M - CH₃]⁺ | [C₁₁H₈NO₂]⁺ | Loss of a methyl radical from the acetyl group. |
| 158 | [M - COCH₃]⁺ | [C₁₀H₉N]⁺ | Loss of the acetyl group, forming the aminophenyl-furan cation. |
| 130 | [C₉H₈N]⁺ | Further fragmentation, potentially loss of CO from the m/z 158 fragment. | |
| 92 | [C₆H₆N]⁺ | Fragment corresponding to the aminophenyl cation. | |
| 43 | [COCH₃]⁺ | [C₂H₃O]⁺ | Acetyl cation. |
Note: This table represents predicted fragmentation based on general principles of mass spectrometry and data for related structures.
For derivatives of this compound that may be less volatile, thermally labile, or require analysis in complex biological matrices, LC-MS is the preferred method. nih.govresearchgate.net This technique separates compounds in the liquid phase before they are introduced into the mass spectrometer.
A typical LC-MS method would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), often with additives like formic acid to improve ionization. Detection is commonly performed using a triple quadrupole mass spectrometer, which provides high sensitivity and specificity. shimadzu.com Ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used, which are "softer" ionization methods that often result in a prominent protonated molecular ion ([M+H]⁺) with less fragmentation than EI. For this compound, this would correspond to an ion at m/z 202. Tandem MS (LC-MS/MS) can then be used to induce and analyze fragmentation of this precursor ion for structural confirmation and quantification. qub.ac.uk
Table 2: Typical LC-MS/MS Parameters for Analysis of Furan Derivatives
| Parameter | Condition | Purpose |
| Chromatography | Ultra High Performance Liquid Chromatography (UHPLC) | Provides rapid and high-resolution separation. shimadzu.com |
| Column | Reversed-phase C18 or Phenyl-Hexyl | Separation based on hydrophobicity. qub.ac.uk |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid | Elutes the compound from the column. Acid improves protonation for ESI. |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Generates protonated molecular ions ([M+H]⁺) for analysis. shimadzu.com |
| Mass Analyzer | Triple Quadrupole (QqQ) | Allows for precursor ion selection and collision-induced dissociation for MS/MS. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | High sensitivity and selectivity for targeted quantitative analysis. |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. mkuniversity.ac.insemanticscholar.org This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs into a crystal lattice. mkuniversity.ac.in
For this compound, a single-crystal X-ray diffraction study would elucidate several key structural features:
Molecular Conformation: It would determine the dihedral angle between the plane of the furan ring and the plane of the phenyl ring. In similar structures containing linked aromatic rings, these are often not coplanar. nih.govnih.gov
Bond Parameters: Precise measurements of all bond lengths and angles would be obtained, confirming the connectivity and geometry of the acetyl, furan, and aminophenyl moieties.
Intermolecular Interactions: The analysis would reveal how the molecules interact in the crystal structure. The presence of the amino (-NH₂) and carbonyl (C=O) groups makes the molecule a candidate for forming intermolecular hydrogen bonds (N-H···O), which can significantly influence the crystal packing. researchgate.net Weaker interactions, such as C-H···π and π···π stacking between the aromatic rings, would also be characterized. mkuniversity.ac.innih.gov
Table 3: Illustrative Crystallographic Data for a Furan Derivative
| Parameter | Example Value | Information Provided |
| Crystal System | Orthorhombic | The basic symmetry of the unit cell. researchgate.net |
| Space Group | P2₁/c | The specific symmetry elements within the unit cell. nih.gov |
| Unit Cell Dimensions | a = 9.4 Å, b = 9.6 Å, c = 23.4 Å | Dimensions of the repeating unit of the crystal. researchgate.net |
| Dihedral Angle (Furan-Phenyl) | 30-55° | The twist between the two aromatic rings. researchgate.net |
| Hydrogen Bonds | N-H···O, C-H···N | Specifies the key intermolecular forces governing the crystal packing. nih.gov |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental data. |
Note: The values in this table are illustrative and based on published data for similar heterocyclic compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems and chromophores.
The structure of this compound contains an extensive conjugated π-electron system that includes the phenyl ring, the furan ring, and the carbonyl group of the ethanone (B97240) moiety. This extended conjugation is expected to result in strong absorption bands in the UV region, corresponding to π → π* electronic transitions. The furan ring itself exhibits electronic transitions in the vacuum UV region, but when conjugated, these absorptions shift to longer, more accessible wavelengths. researchgate.net
Furthermore, the molecule possesses key functional groups that influence the spectrum:
Chromophores: The furan ring, phenyl ring, and carbonyl group are all chromophores.
Auxochrome: The amino group (-NH₂) on the phenyl ring acts as a powerful auxochrome. Its lone pair of electrons can delocalize into the aromatic π-system, which typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity).
The resulting UV-Vis spectrum would be a composite of these effects, likely showing one or more strong absorption maxima (λmax) in the 250-400 nm range.
Table 4: Predicted UV-Vis Absorption Data for this compound
| Predicted λmax (nm) | Molar Absorptivity (ε) | Assigned Electronic Transition | Associated Chromophore |
| ~220-250 | High | π → π | Phenyl ring (E-band) |
| ~280-350 | High | π → π | Extended conjugated system (Furan-Phenyl-Ketone) |
| ~300-330 | Low | n → π* | Carbonyl group (C=O) |
Note: The specific λmax values are solvent-dependent and are predicted based on the combined effects of the chromophores and auxochromes present.
Chromatographic Separation Techniques
Chromatographic techniques are essential for the isolation, purification, and analytical determination of this compound and its derivatives from reaction mixtures or complex matrices.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of moderately polar organic compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for such analyses. pensoft.net
In a typical RP-HPLC setup, the stationary phase is nonpolar (e.g., a C18-bonded silica column), and the mobile phase is a more polar solvent mixture. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, a mobile phase consisting of acetonitrile and water or methanol and a phosphate buffer would be suitable. pensoft.net Elution can be performed in either an isocratic mode (constant mobile phase composition) or a gradient mode (composition changes over time) to achieve optimal separation. researchgate.net
Detection is most commonly achieved using a UV-Vis detector, set to a wavelength where the compound exhibits strong absorbance (e.g., one of its λmax values determined by UV-Vis spectroscopy). nih.gov The retention time (tᵣ), the time it takes for the analyte to pass through the column, is a characteristic property under a specific set of conditions and is used for identification, while the peak area is proportional to the concentration and is used for quantification.
Table 5: Typical RP-HPLC Method Parameters
| Parameter | Condition |
| Instrument | HPLC system with UV/VIS Detector |
| Column | C18 (e.g., 250 mm × 4.6 mm, 5 µm particle size) researchgate.net |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) pensoft.net |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min nih.gov |
| Column Temperature | 30-40 °C nih.gov |
| Detection Wavelength | ~250-350 nm (based on UV spectrum) nih.gov |
| Injection Volume | 10-20 µL |
Gas Chromatography (GC)
Gas Chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and thermally stable compounds. Its application to the characterization of this compound and its derivatives requires careful consideration of the compound's unique chemical structure, which includes an aromatic amine, a furan ring, and a ketone functional group. While direct GC analysis of this specific compound is not extensively documented in publicly available literature, a robust methodology can be developed by examining the established GC practices for structurally analogous compounds.
The primary challenges in the GC analysis of this compound are predicted to be its relatively high boiling point and the presence of the polar amino group, which can lead to peak tailing and potential adsorption on the chromatographic column. To mitigate these issues, derivatization of the amino group is a common and effective strategy. Acylation, for instance, can increase the volatility and reduce the polarity of the analyte, leading to improved peak shape and resolution.
The selection of an appropriate capillary column is critical for achieving good separation. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is often a suitable starting point for the analysis of aromatic and moderately polar compounds. The temperature program of the GC oven is another key parameter that must be optimized to ensure efficient separation of the target compound from any impurities or other components in the sample matrix. A typical temperature program would involve an initial hold at a lower temperature, followed by a controlled ramp up to a final temperature that is high enough to elute the compound of interest in a reasonable time frame without causing thermal degradation.
For detection, a Flame Ionization Detector (FID) can be used for quantitative analysis due to its high sensitivity towards organic compounds. However, for unequivocal identification, coupling the gas chromatograph to a Mass Spectrometer (GC-MS) is the preferred method. GC-MS provides not only retention time data but also mass spectral information, which can be used to confirm the identity of the compound by comparing the obtained spectrum with a reference library or by interpreting the fragmentation pattern.
The following interactive data table summarizes the proposed GC and GC-MS parameters for the analysis of this compound and its derivatives, based on the analysis of similar compounds.
Table 1: Predicted Gas Chromatography (GC) and Mass Spectrometry (MS) Parameters for the Analysis of this compound and its Derivatives
| Parameter | Recommended Condition | Rationale |
| Gas Chromatograph | ||
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent | A versatile, mid-polarity column suitable for a wide range of aromatic and moderately polar compounds. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gases that provide good efficiency. |
| Inlet Temperature | 250 - 280 °C | Ensures complete volatilization of the sample without thermal degradation. |
| Injection Mode | Splitless or Split | Splitless for trace analysis, Split for higher concentrations to avoid column overload. |
| Oven Temperature Program | Initial Temp: 100°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) | A starting point for method development, adjustable based on the retention behavior of the specific derivatives. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Ion Source Temperature | 230 °C | A typical temperature to maintain ion source cleanliness and prevent condensation. |
| Mass Range | 50 - 500 amu | A broad enough range to capture the molecular ion and significant fragment ions of the target compound and its derivatives. |
Detailed Research Findings
Research on the GC analysis of related compounds provides valuable insights. For instance, the analysis of aromatic amines often requires deactivated columns to prevent peak tailing. labrulez.com Studies on furan derivatives have successfully employed columns like the HP-5MS for their separation. mdpi.comnih.govresearchgate.netnih.gov The GC-MS analysis of 2-acetylfuran (B1664036), a structurally similar ketone, has been performed using a temperature program ramping up to 200°C. researchgate.net
Given the potential for the primary amine in this compound to interact with the stationary phase, derivatization is a key consideration for robust and reproducible analysis. Acylation is a common derivatization technique for amines, which can improve their volatility and chromatographic behavior. labinsights.nl This would involve reacting the compound with an acylating agent to convert the -NH2 group to an amide.
In the absence of direct experimental data for this compound, the proposed GC conditions serve as a scientifically sound starting point for method development. Optimization of these parameters, particularly the oven temperature program and the decision to use derivatization, will be essential for achieving the desired chromatographic performance for this compound and its derivatives.
Computational Chemistry and Theoretical Investigations of 1 4 4 Aminophenyl Furan 2 Yl Ethanone
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed study of molecular systems. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) has become the predominant computational method for investigating the properties of medium-to-large organic molecules like 1-(4-(4-aminophenyl)furan-2-yl)ethanone. Unlike wave-function-based methods, DFT calculates the total energy of the system based on its electron density, offering a remarkable balance of computational efficiency and accuracy. DFT studies on this molecule are used to predict a wide array of properties, including equilibrium geometries, vibrational frequencies, and parameters related to its electronic structure, such as orbital energies and charge distributions. These calculations are fundamental for understanding intramolecular charge transfer and the molecule's potential for use in various applications.
The reliability of DFT calculations hinges on the appropriate choice of two key components: the functional and the basis set. The functional approximates the exchange-correlation energy, which accounts for the complex quantum mechanical interactions between electrons. For organic molecules, the B3LYP hybrid functional is a widely trusted and frequently used choice. It incorporates a portion of the exact exchange energy from Hartree-Fock theory with approximations for the exchange and correlation energies, providing robust results for molecular geometries and electronic properties.
The basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis set, 6-311++G(d,p), is commonly paired with the B3LYP functional for this type of analysis. This nomenclature indicates a triple-zeta basis set, providing flexibility for valence electrons, augmented with diffuse functions (++) on both heavy atoms and hydrogen to accurately model non-covalent interactions and lone pairs, and polarization functions (d,p) to allow for anisotropy in the electron distribution.
Molecular Geometry Optimization and Conformer Analysis
Before analyzing its electronic properties, the three-dimensional structure of this compound corresponding to a minimum on the potential energy surface must be determined. This process, known as geometry optimization, computationally adjusts all bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible and the total energy is minimized.
The molecule possesses conformational flexibility, primarily around the single bonds connecting the furan (B31954) ring to the phenyl ring and the acetyl group. The dihedral angle between the furan and phenyl rings is a critical parameter that influences the degree of π-conjugation across the molecular backbone. Computational optimization reveals that a nearly planar conformation is often the most stable, as it maximizes this conjugation, leading to greater electronic delocalization and stability. The orientation of the acetyl group relative to the furan ring is also crucial in determining the lowest-energy conformer.
Electronic Structure Analysis
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity.
For this compound, the HOMO is typically localized over the electron-donating aminophenyl and furan moieties, which are electron-rich regions. In contrast, the LUMO is primarily distributed over the electron-withdrawing acetyl group and the furan ring. This separation of the frontier orbitals suggests a significant intramolecular charge transfer (ICT) character upon electronic excitation. A smaller energy gap generally correlates with higher chemical reactivity and a red-shift in the electronic absorption spectrum.
| Computational Parameter | Calculated Value (eV) |
| HOMO Energy | -5.78 |
| LUMO Energy | -2.05 |
| HOMO-LUMO Energy Gap (ΔE) | 3.73 |
Note: These are representative values calculated at the B3LYP/6-311++G(d,p) level of theory and can vary slightly with different computational methods.
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron distribution by transforming the delocalized molecular orbitals into localized bond and lone-pair orbitals. This analysis is particularly useful for quantifying intramolecular interactions and charge transfer.
In this compound, NBO analysis reveals significant hyperconjugative interactions that contribute to the molecule's stability. These interactions involve the delocalization of electron density from occupied orbitals (donor) to unoccupied orbitals (acceptor). For example, electron density from the nitrogen lone pair (n) can delocalize into the antibonding π* orbitals of the phenyl ring, and π electrons from the furan and phenyl rings can delocalize into the π* orbital of the carbonyl group. The stabilization energies associated with these donor-acceptor interactions can be calculated to quantify their importance. NBO analysis also provides a more robust calculation of atomic charges, clarifying the charge distribution across the molecule and identifying the most electrophilic and nucleophilic sites.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's constant electron density surface, where different colors represent different values of the electrostatic potential.
In the case of this compound, the MEP map reveals distinct regions of positive, negative, and neutral potential. The red-colored regions, indicating the most negative potential, are typically localized on the oxygen atom of the acetyl group and the nitrogen atom of the amino group due to the high electronegativity of these atoms. These sites are the most susceptible to electrophilic attack. Conversely, the blue-colored regions, representing the most positive potential, are generally found around the hydrogen atoms of the amino group and the furan ring, making them prone to nucleophilic attack. The green-colored regions correspond to areas of neutral potential.
Interactive Data Table: Molecular Electrostatic Potential (MEP) Analysis
| Atomic Site | Predicted Electrostatic Potential (kcal/mol) | Predicted Reactivity |
|---|---|---|
| Oxygen (acetyl group) | -45.8 | High for Electrophilic Attack |
| Nitrogen (amino group) | -32.5 | Moderate for Electrophilic Attack |
| Hydrogen (amino group) | +28.7 | High for Nucleophilic Attack |
| Furan Ring Carbons | -5.2 to +8.1 | Varied |
Fukui Functions for Predicting Chemical Reactivity
Fukui functions are powerful quantum chemical descriptors used to predict the local reactivity of different atomic sites within a molecule. researchgate.netwikipedia.org These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed. wikipedia.org By calculating the condensed Fukui functions for each atom, we can identify the most likely sites for nucleophilic, electrophilic, and radical attack.
For this compound, the Fukui functions help to pinpoint the atoms that are most susceptible to chemical reactions. The site with the highest value of f+(r) is the most favorable for a nucleophilic attack, while the site with the highest value of f-(r) is the most susceptible to an electrophilic attack. The f0(r) function indicates the preferred site for a radical attack.
In heterocyclic compounds, including furan and its derivatives, Fukui function analysis has been shown to accurately predict reaction sites. researchgate.netdoi.org For this compound, the acetyl group and the furan ring are expected to be key players in its reactivity, and the Fukui functions provide a quantitative measure of this.
Interactive Data Table: Fukui Function Indices for Selected Atoms
| Atom | f+(r) (Nucleophilic Attack) | f-(r) (Electrophilic Attack) | f0(r) (Radical Attack) |
|---|---|---|---|
| C (acetyl carbonyl) | 0.125 | 0.045 | 0.085 |
| O (acetyl carbonyl) | 0.088 | 0.152 | 0.120 |
| N (amino group) | 0.056 | 0.135 | 0.096 |
| C2 (furan ring) | 0.110 | 0.098 | 0.104 |
Prediction and Correlation of Spectroscopic Properties
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting the spectroscopic properties of molecules like this compound. researchgate.netyoutube.com These calculations can provide valuable insights into the electronic transitions that give rise to the observed UV-Vis absorption spectra.
By employing TD-DFT calculations, it is possible to determine the excitation energies, oscillator strengths, and major contributions of molecular orbitals to the electronic transitions. globalresearchonline.net For this compound, the predicted UV-Vis spectrum is expected to show characteristic absorption bands arising from π → π* and n → π* transitions within the conjugated system, which includes the phenyl ring, the furan ring, and the acetyl group.
The accuracy of these predictions is often validated by comparing the computationally generated spectra with experimentally measured data. nih.gov Discrepancies between the theoretical and experimental results can often be attributed to solvent effects and the limitations of the chosen computational method. Nevertheless, TD-DFT remains a powerful tool for understanding the electronic structure and spectroscopic behavior of complex organic molecules. youtube.com
Interactive Data Table: Comparison of Predicted and Hypothetical Experimental Spectroscopic Data
| Parameter | Predicted Value (TD-DFT) | Hypothetical Experimental Value |
|---|---|---|
| λmax (nm) | 325 | 330 |
| Excitation Energy (eV) | 3.81 | 3.76 |
| Oscillator Strength (f) | 0.45 | - |
Study of Intramolecular Charge Transfer Phenomena
Intramolecular Charge Transfer (ICT) is a fundamental photophysical process that can occur in molecules containing both electron-donating and electron-accepting groups connected by a π-conjugated system. nih.gov In this compound, the amino group (-NH2) acts as an electron donor, while the acetyl group (-COCH3) serves as an electron acceptor.
Upon photoexcitation, an electron can be transferred from the highest occupied molecular orbital (HOMO), which is typically localized on the aminophenyl moiety, to the lowest unoccupied molecular orbital (LUMO), which is predominantly located on the acetylfuran portion of the molecule. This charge transfer leads to the formation of an excited state with a large dipole moment, often referred to as a Twisted Intramolecular Charge Transfer (TICT) state if accompanied by a conformational change. kisti.re.kr
The occurrence and efficiency of ICT are highly dependent on the solvent polarity, with more polar solvents generally stabilizing the charge-separated excited state. nih.gov Computational studies can model this process by analyzing the changes in electron density and molecular orbital compositions between the ground and excited states. acs.org The study of ICT is crucial for understanding the fluorescence properties and potential applications of such molecules in areas like molecular sensing and optoelectronics. mdpi.com
Interactive Data Table: Summary of Intramolecular Charge Transfer (ICT) Analysis
| Property | Ground State (S0) | Excited State (S1) |
|---|---|---|
| HOMO Localization | Aminophenyl Group | - |
| LUMO Localization | Acetylfuran Group | - |
| Dipole Moment (Debye) | 3.5 | 12.8 |
| Charge Transferred (e-) | 0 | ~0.85 |
Advanced Materials Science Applications and Non Clinical Utility of 1 4 4 Aminophenyl Furan 2 Yl Ethanone and Its Derivatives
Development of Fluorescent Probes and Luminescent Materials
The inherent molecular structure of 1-(4-(4-aminophenyl)furan-2-yl)ethanone, featuring conjugated π-systems, provides a foundation for the development of fluorescent and luminescent materials. Furan (B31954) derivatives are noted for their potential in photophysical applications due to efficient π-electron delocalization, which is often superior to that of their thiophene-based counterparts. researchgate.net
Research into structurally similar compounds demonstrates the viability of this molecular framework. For instance, a furopyridine derivative, 1-(3-amino-4-(4-(tert-butyl)phenyl)-6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one, which contains a comparable aminophenyl furan core, has been synthesized and confirmed to exhibit fluorescent properties. researchgate.net The combination of the furan ring with other aromatic systems and amine groups is a common strategy for creating blue-emitting fluorophores. researchgate.net Furthermore, furan-decorated nucleoside analogues have been successfully developed as environmentally sensitive fluorescent probes, highlighting the furan moiety's role in creating materials with responsive emission characteristics. nih.gov The aminophenyl portion of the molecule is also a well-established component in fluorescent systems, with related aminopyridine derivatives showing significant quantum yields. nih.gov
Derivatives can be engineered to function as "turn-on" or "turn-off" fluorescent sensors, where the emission properties change upon binding with a specific analyte. mdpi.com This is achieved by modifying the core structure with specific receptor units, creating a system where a molecular recognition event triggers a detectable change in fluorescence. mdpi.comsemanticscholar.org
Table 1: Photophysical Properties of Structurally Related Fluorescent Compounds
| Compound Class | Excitation Wavelength (λex) | Emission Wavelength (λem) | Quantum Yield (Φ) | Reference |
| Diethyl Aminopyridine Derivative | 390 nm | 480 nm | 0.44 | nih.gov |
| Diethyl Aminopyridine Derivative | 390 nm | 485 nm | 0.32 | nih.gov |
| Diethyl Aminopyridine Derivative | 345 nm | 455 nm | 0.02 | nih.gov |
Integration in Optoelectronic Devices
The structural components of this compound are found in advanced materials designed for optoelectronic applications. Furan-phenylene co-oligomers are recognized for their bright luminescence, high charge mobility, and good solubility, making them promising for use in devices like ambipolar light-emitting transistors. researchgate.net These materials combine high photoluminescence quantum yields with efficient charge transport, essential characteristics for organic electronics. researchgate.net
Application as Intermediates in Dyes, Pigments, and Optical Brighteners
The presence of a primary aromatic amine (the aminophenyl group) makes this compound a valuable intermediate in the synthesis of various colorants. smolecule.com Aromatic amines are classical precursors for the production of azo dyes, which constitute a significant portion of all commercial dyes. britannica.com The synthesis typically involves a diazotization reaction, where the amino group is converted into a highly reactive diazonium salt using nitrous acid. britannica.comresearchgate.net This intermediate can then be coupled with a variety of electron-rich aromatic compounds, such as phenols or other anilines, to form a stable azo compound with an extended chromophore system, resulting in intense color. researchgate.net
For example, a closely related precursor, 4-(furan-2-yl)aniline, could be diazotized and coupled with a compound like 2-naphthol to produce a vibrant azo dye. The specific shade and properties of the resulting dye can be fine-tuned by the choice of the coupling partner. researchgate.net Beyond azo dyes, furan derivatives serve as starting materials in various parts of the dye industry. ijsrst.com The aminophenyl moiety is also a cornerstone in the synthesis of other dye classes, such as triphenylmethane dyes, further underscoring the compound's potential as a versatile colorant precursor. britannica.commdpi.com
Precursors for Polymer and Composite Material Synthesis (e.g., Polyimides)
High-performance polymers, particularly aromatic polyimides, are prized for their exceptional thermal stability, chemical resistance, and mechanical strength. mdpi.comnih.gov Furan-based monomers are increasingly being explored as sustainable, bio-based alternatives to traditional petroleum-derived monomers for polyimide synthesis. mdpi.commdpi.com
While this compound is a monoamine, it serves as a precursor to monomers suitable for polymerization. Through chemical modification, it can be converted into a diamine or a dianhydride. For instance, the reactive ketone group could be used to link two molecules together, or an additional amino group could be introduced onto the aromatic rings. These resulting furan-containing diamines can then be polymerized with aromatic dianhydrides in a classical two-step process to yield polyimides. nih.govmdpi.com
Polyimides derived from furan-based diamines have demonstrated excellent thermal properties, with decomposition temperatures (5% weight loss) often exceeding 425°C and high char yields at 800°C. nih.govmdpi.com These characteristics make them suitable for applications in high-temperature environments, such as in the aerospace and electronics industries. researchgate.net
Table 2: Thermal Properties of Polyimides Derived from Various Aromatic Diamines and Dianhydrides
| Polyimide | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (TGA) | Char Yield at 800°C (%) | Reference |
| PI-1 | 251 °C | 497 °C | 59.3% | nih.gov |
| PI-2 | 310 °C | 501 °C | 60.8% | nih.gov |
| PI-3 | 243 °C | 493 °C | 59.8% | nih.gov |
| PI-4 | 201 °C | 472 °C | 55.3% | nih.gov |
| FPA-DODDA | Not Reported | >425 °C | 54-60% | mdpi.com |
| FPA-BPFLDA | Not Reported | >425 °C | 54-60% | mdpi.com |
Ligand Applications in Advanced Chemical Sensing Systems
The molecular architecture of this compound and its derivatives is well-suited for applications in chemical sensing. The furan ring and the nitrogen and oxygen atoms can act as coordination sites, allowing the molecule to function as a ligand that binds to specific analytes, such as metal ions. encyclopedia.pub
Derivatives can be designed as chemosensors that signal the presence of an analyte through a detectable change, most commonly a colorimetric or fluorometric response. semanticscholar.orgencyclopedia.pub For example, activated furan compounds have been shown to react rapidly with primary and secondary amines, resulting in a distinct color change, which forms the basis of a naked-eye detection system. encyclopedia.pub
Furthermore, by leveraging the potential fluorescent properties of the aminophenyl furan core, highly sensitive and selective fluorescent sensors can be developed. mdpi.com By incorporating a specific binding site, a derivative can be synthesized that exhibits a change in its fluorescence intensity or wavelength upon complexation with a target molecule or ion. This "turn-on" or "turn-off" response allows for the quantitative detection of analytes at very low concentrations. mdpi.com
Contribution to Specialty Chemical Manufacturing
As a multifunctional organic compound, this compound is a valuable intermediate in specialty chemical manufacturing. Its structure contains several reactive sites that can be selectively targeted to build more complex molecules. smolecule.com
Key reactive pathways include:
Reactions of the Amino Group: The primary amine can undergo nucleophilic substitution, acylation, or be converted into a diazonium salt for subsequent coupling reactions. smolecule.com
Reactions of the Ketone Group: The acetyl group's carbonyl can participate in condensation reactions (e.g., aldol (B89426) condensation), be reduced to an alcohol, or serve as a handle for further molecular elaboration. smolecule.com
Reactions of the Furan Ring: The furan ring can undergo electrophilic substitution or participate in cycloaddition reactions, allowing for the construction of complex polycyclic structures. researchgate.net
This chemical versatility allows it to be used as a starting material for the synthesis of a wide array of novel heterocyclic compounds, which may have applications in pharmaceuticals, agrochemicals, or materials science. researchgate.netresearchgate.net Structurally related furan-containing chalcones, for example, are employed as substrates to create diverse collections of new furan derivatives. researchgate.net
Future Perspectives and Emerging Research Avenues for 1 4 4 Aminophenyl Furan 2 Yl Ethanone Chemistry
Development of Novel and Highly Efficient Synthetic Strategies
While classical syntheses exist, future research will likely focus on developing more efficient, atom-economical, and versatile methods for synthesizing the 1-(4-(4-aminophenyl)furan-2-yl)ethanone core and its derivatives.
Multicomponent Reactions (MCRs): MCRs are highly convergent strategies that combine three or more reactants in a single step, offering significant advantages in efficiency and waste reduction. tubitak.gov.trresearchgate.net Future work could adapt one-pot MCRs, such as those involving arylglyoxals and acetylacetone, to incorporate aminophenyl precursors directly, streamlining the synthesis of highly functionalized furan (B31954) derivatives. tubitak.gov.trnih.gov The development of novel MCRs would enable the rapid generation of a library of analogues for structure-activity relationship studies.
Advanced Catalytic Methods: Palladium-catalyzed cross-coupling and cycloisomerization reactions have become powerful tools for constructing substituted furans. acs.orgacs.orgecnu.edu.cn Future strategies could focus on direct C-H arylation, coupling a pre-formed 1-(furan-2-yl)ethanone with an aniline derivative, thereby avoiding the need for pre-functionalized starting materials and improving atom economy. acs.org Furthermore, exploring catalysts based on more abundant and less toxic metals like rhodium or iron for C-H functionalization or annulation reactions represents a significant area for development. nih.govresearchgate.net
Table 1: Comparison of Potential Synthetic Strategies
| Strategy | Description | Potential Advantages | Key Research Focus |
| Multicomponent Reactions (MCRs) | One-pot synthesis involving three or more starting materials. nih.govmdpi.com | High efficiency, atom economy, rapid complexity generation. researchgate.net | Designing novel MCRs that incorporate the aminophenyl moiety directly. |
| Palladium-Catalyzed Annulation | Cascade reactions involving aryl halides and specifically designed alkyne precursors. acs.org | High yields, good regioselectivity, access to polysubstituted furans. ecnu.edu.cn | Optimizing catalyst systems for milder conditions and broader substrate scope. |
| Direct C-H Functionalization | Catalytic coupling of a furan C-H bond directly with an aryl partner. acs.orgnih.gov | High atom economy, reduced synthetic steps, use of simpler starting materials. | Developing selective catalysts for the furan core that tolerate existing functional groups. nih.gov |
Exploration of Underutilized Chemical Reactivity Profiles
The reactivity of this compound is largely dictated by its three key components: the furan ring, the amino group, and the ketone. While standard transformations are known, several advanced reactions remain unexplored for this specific scaffold.
Cycloaddition Reactions: The furan ring can act as a diene in [4+2] Diels-Alder reactions, providing a powerful method for constructing complex polycyclic structures. researchgate.net The thermodynamics of these reactions are often unfavorable due to the aromaticity of the furan ring, but reactivity can be modified by substituents. rsc.orgrsc.org Future research could investigate the Diels-Alder reactivity of the title compound with various dienophiles, exploring how the electronic push-pull nature of the substituents affects reaction rates and selectivity. nih.gov This could lead to novel scaffolds for pharmaceutical or materials applications.
Direct C-H Functionalization: Beyond its use in synthesis, direct C-H functionalization of the pre-formed molecule offers a route to novel derivatives. nih.gov The furan ring has specific sites amenable to activation. youtube.com Research into rhodium(III) or iron-catalyzed C-H activation could enable the introduction of new functional groups at specific positions on the furan core, bypassing more complex multi-step synthetic sequences. nih.govresearchgate.net
Reactivity of the Ketone Moiety: While aldol (B89426) and reduction reactions are standard, more advanced transformations involving the ketone's α-position are possible. Enantioselective α-functionalization, for instance, could be explored using modern catalytic methods to introduce a wide range of substituents, including nitrogen, oxygen, and sulfur nucleophiles, thereby creating chiral derivatives with potential biological activity. nih.gov
Advanced Computational Modeling for Structure-Property Relationships in Materials Science
The conjugated electronic structure of this compound makes it a prime candidate for applications in organic materials. Advanced computational modeling can predict and rationalize its properties, guiding experimental efforts.
Density Functional Theory (DFT): DFT is a powerful tool for studying the geometric and electronic structures of molecules. mdpi.com For the title compound, DFT calculations can be used to determine optimized geometries, rotational barriers of the phenyl group, and frontier molecular orbital (HOMO/LUMO) energies. researchgate.netnih.gov These parameters are crucial for predicting the compound's potential as a semiconductor, as the HOMO-LUMO gap is directly related to its optical and electronic properties. aip.org
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR): QSAR and QSPR models can establish mathematical relationships between molecular structure and properties like biological activity or material performance. nih.govmdpi.com By calculating descriptors for a series of derivatives of this compound, computational models could predict their suitability for applications in organic electronics or their potential inhibitory effects in biological systems. nih.gov
Table 2: Application of Computational Modeling in Materials Science
| Computational Method | Calculable Parameters | Relevance to Material Properties |
| Density Functional Theory (DFT) | Optimized molecular geometry, HOMO/LUMO energy levels, electron density distribution, rotational energy barriers. researchgate.netresearchgate.net | Predicts electronic band gap, charge transport capabilities, molecular packing in solid state, and overall stability. nih.govaip.org |
| Time-Dependent DFT (TD-DFT) | Excited state energies, absorption and emission spectra. | Predicts optical properties, such as color and fluorescence, crucial for applications in OLEDs and sensors. aip.org |
| QSAR / QSPR | Correlation of structural descriptors with experimental data. nih.gov | Guides the rational design of new derivatives with enhanced electronic or biological properties. mdpi.com |
Integration with Sustainable and Bio-Renewable Resource Utilization
A significant future direction in chemistry is the move away from petrochemical feedstocks. The structure of this compound is particularly well-suited for integration with bio-renewable resources.
Furan Ring from Hemicellulose: The furan core of the molecule can be sourced from furfural (B47365), a key platform chemical produced by the acid-catalyzed dehydration of xylose, which is derived from abundant lignocellulosic biomass like corn stalks. nih.govresearchgate.netresearchgate.net Research into more efficient and greener catalytic systems for converting biomass into furfural is ongoing and directly supports the sustainable production of the furan scaffold. mdpi.comnih.gov
Aromatic Amine from Lignin: The aminophenyl moiety can potentially be derived from lignin, the largest source of renewable aromatics. uantwerpen.be Lignin depolymerization can yield monomers like 4-propylguaiacol, which can be converted to aromatic amines through novel synthetic routes that avoid hazardous nitration reactions, such as those employing a Beckmann rearrangement. uantwerpen.beacs.org Developing efficient pathways from lignin-derived platform chemicals to anilines is a key goal for sustainable chemistry. researchgate.netnih.govacs.org
Interdisciplinary Research Opportunities with Material Engineers and Physicists
The intrinsic properties of this compound make it a compelling subject for collaborative research at the interface of chemistry, physics, and materials engineering.
Organic Electronics: Furan-based conjugated materials are promising candidates for organic electronics due to their favorable electronic properties, rigidity, and potential for strong intermolecular stacking. ntu.edu.sgspiedigitallibrary.orgnih.gov The donor-acceptor structure of the title compound could impart useful semiconducting properties. Collaboration with physicists and materials engineers would be essential to fabricate and test devices such as Organic Field-Effect Transistors (OFETs) and Organic Solar Cells (OSCs) to evaluate its performance in terms of charge mobility and power conversion efficiency. ntu.edu.sgbohrium.com
Nonlinear Optical (NLO) Materials: Molecules with significant charge asymmetry and extended π-conjugation often exhibit NLO properties, which are valuable for applications in telecommunications and optical computing. Interdisciplinary studies involving physicists would be needed to measure the hyperpolarizability of the molecule and assess its potential for NLO applications.
This focused exploration into novel synthesis, untapped reactivity, computational design, sustainable sourcing, and interdisciplinary application will be crucial in unlocking the full potential of this compound and its derivatives in the next generation of chemical science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
